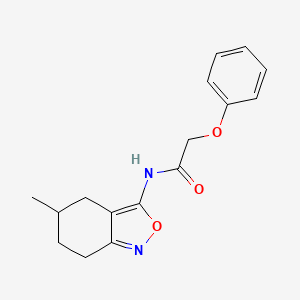![molecular formula C22H22ClNO3 B11381282 3-(3-chlorobenzyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11381282.png)
3-(3-chlorobenzyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired oxazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach has been shown to be effective in the synthesis of similar oxazine derivatives, providing a more efficient and scalable route for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the oxazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
3-[(3-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Coumarin[8,7-e][1,3]oxazine derivatives: Exhibiting antifungal activity and used in medicinal chemistry.
Pyrrolopyrazine derivatives: Displaying a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[(3-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its specific structural features and the combination of biological activities it exhibits. Its chromeno[6,7-e][1,3]oxazine core structure sets it apart from other similar compounds, providing a distinct scaffold for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C22H22ClNO3 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-ethyl-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H22ClNO3/c1-4-18-13(2)19-9-16-11-24(10-15-6-5-7-17(23)8-15)12-26-20(16)14(3)21(19)27-22(18)25/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
BQZVICJCVBSHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC(=CC=C4)Cl)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11381202.png)
![3-ethyl-N-(4-ethylphenyl)-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11381208.png)
![N-{4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11381231.png)
![{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11381241.png)
![3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381249.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11381257.png)
![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11381262.png)
![3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381270.png)
![2,2-dimethyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11381276.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381287.png)

![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11381298.png)

